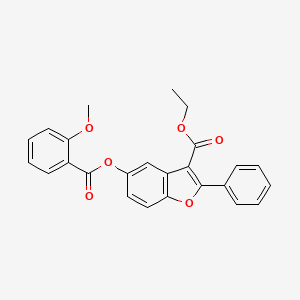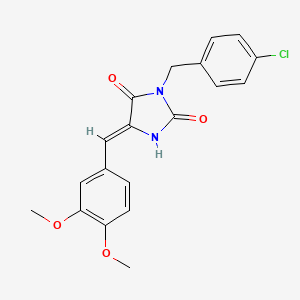
Ethyl 5-(2-methoxybenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-methoxybenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the benzofuran class This compound is characterized by the presence of a benzofuran ring system, which is a fused ring structure containing both benzene and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methoxybenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Methoxybenzoyloxy Group: The methoxybenzoyloxy group can be introduced through an esterification reaction using methoxybenzoic acid and an appropriate alcohol.
Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through an esterification reaction using ethanol and an appropriate carboxylic acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(2-methoxybenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: The compound may have applications in the development of new materials, such as polymers, dyes, and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 5-(2-methoxybenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate depends on its specific interactions with molecular targets and pathways. Potential mechanisms of action may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Antioxidant Activity: The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Ethyl 5-(2-methoxybenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
2-Methoxyethyl 5-[(2-methoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate: This compound has a similar structure but with a methoxyethyl group instead of an ethyl group.
Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate: This compound has a similar structure but with a naphthofuran ring system instead of a benzofuran ring system.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C25H20O6 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
ethyl 5-(2-methoxybenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20O6/c1-3-29-25(27)22-19-15-17(30-24(26)18-11-7-8-12-20(18)28-2)13-14-21(19)31-23(22)16-9-5-4-6-10-16/h4-15H,3H2,1-2H3 |
Clé InChI |
VFGHIWBGVKLHNO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11629514.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11629520.png)
![2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B11629527.png)
![ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629528.png)
![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629531.png)


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629541.png)

![(6Z)-2-butyl-6-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629564.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629565.png)
![3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B11629583.png)
![ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629593.png)
